molecular formula C₂₄H₃₃N₃O₈ B1141944 Saxagliptin O-β-D-glucuronide CAS No. 1155849-58-3

Saxagliptin O-β-D-glucuronide

Cat. No.: B1141944
CAS No.: 1155849-58-3
M. Wt: 491.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saxagliptin O-β-D-glucuronide (SGLG) is an orally administered dipeptidyl-peptidase-4 (DPP-4) inhibitor that is used to treat type 2 diabetes. SGLG is the active metabolite of saxagliptin, a drug commonly prescribed to treat type 2 diabetes. SGLG works by blocking the activity of DPP-4, an enzyme that breaks down the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking the activity of DPP-4, SGLG increases the levels of GLP-1 and GIP, which in turn helps to control blood glucose levels in people with type 2 diabetes.

Mechanism of Action

The mechanism of action of Saxagliptin O-β-D-glucuronide is based on the inhibition of DPP-4, an enzyme that breaks down the incretin hormones, GLP-1 and GIP. By blocking the activity of DPP-4, this compound increases the levels of GLP-1 and GIP, which in turn helps to control blood glucose levels in people with type 2 diabetes. In addition, this compound has been shown to increase the production of insulin and reduce the production of glucagon, two hormones that help to regulate blood glucose levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of GLP-1 and GIP in the body. By increasing the levels of these hormones, this compound helps to control blood glucose levels in people with type 2 diabetes. In addition, this compound has been shown to increase the production of insulin and reduce the production of glucagon, two hormones that help to regulate blood glucose levels.

Advantages and Limitations for Lab Experiments

The advantages of using Saxagliptin O-β-D-glucuronide in laboratory experiments include its ability to increase the levels of GLP-1 and GIP in the body, which can be used to study the effects of these hormones on various metabolic processes. In addition, this compound is relatively easy to synthesize, which makes it an ideal choice for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not as stable as other compounds, which can make it difficult to store and use in experiments. In addition, this compound is not as widely available as some other compounds, which can make it difficult to obtain for laboratory experiments.

Future Directions

The potential future directions for Saxagliptin O-β-D-glucuronide research include studying its effects on other metabolic processes, such as lipid metabolism, and its potential to reduce the risk of cardiovascular disease in people with type 2 diabetes. In addition, further research could be conducted to explore the potential of this compound to reduce the risk of hypoglycemia and its potential to improve insulin sensitivity. Finally, further research could be conducted to explore the potential of this compound to be used as an adjunct therapy in combination with other drugs to treat type 2 diabetes.

Synthesis Methods

Saxagliptin O-β-D-glucuronide is synthesized from saxagliptin, a drug commonly prescribed to treat type 2 diabetes. The synthesis of this compound involves the hydrolysis of the carboxyl group of the drug followed by glucuronidation. The hydrolysis is carried out using aqueous acid, while the glucuronidation is carried out using a glucuronic acid ester. The resulting this compound can then be isolated and purified using standard chromatographic techniques.

Scientific Research Applications

Saxagliptin O-β-D-glucuronide has been studied extensively in scientific research, particularly in the field of diabetes. This compound has been shown to be effective in reducing blood glucose levels in people with type 2 diabetes. It has also been studied for its potential to improve insulin sensitivity and reduce risk factors for cardiovascular disease in people with type 2 diabetes. In addition, this compound has been studied for its potential to reduce the risk of hypoglycemia, a condition characterized by abnormally low blood glucose levels.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Saxagliptin O-β-D-glucuronide involves the glucuronidation of Saxagliptin using a glucuronidation agent.", "Starting Materials": [ "Saxagliptin", "Glucuronidation agent (e.g. UDP-glucuronic acid)" ], "Reaction": [ "Saxagliptin is dissolved in a suitable solvent (e.g. methanol, acetonitrile)", "The glucuronidation agent is added to the solution", "The reaction mixture is heated and stirred for a specific time period (e.g. 24 hours) at a specific temperature (e.g. 50°C)", "The reaction is quenched using a suitable quenching agent (e.g. acetic acid)", "The product is isolated and purified using standard techniques (e.g. column chromatography, recrystallization)" ] }

1155849-58-3

Molecular Formula

C₂₄H₃₃N₃O₈

Molecular Weight

491.53

synonyms

(2S,3S,5R,6S)-6-(((1R,3S,5R,7S)-3-((S)-1-Amino-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)adamantan-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.